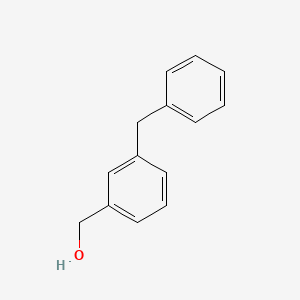

3-Benzylbenzyl alcohol

Description

Contextualization within the Benzyl (B1604629) Alcohol Derivative Family

Benzyl alcohol and its derivatives form a broad class of organic compounds that are characterized by a hydroxyl group attached to a benzylic carbon (a carbon atom directly attached to a benzene (B151609) ring). drugbank.com These compounds are found naturally in many plants and are components of essential oils like jasmine and hyacinth. byjus.com The parent compound, benzyl alcohol (C₆H₅CH₂OH), is a colorless liquid with a mild, pleasant aromatic scent. byjus.comwikipedia.org It is moderately soluble in water and miscible with alcohols and diethyl ether. wikipedia.org

The substitution on the aromatic ring of benzyl alcohol gives rise to a diverse family of derivatives with a wide range of physical and chemical properties. These substitutions can influence factors such as polarity, reactivity, and biological activity. rsc.org For instance, the presence of electron-donating groups on the phenyl ring can accelerate certain reactions, while electron-withdrawing groups can have the opposite effect. rsc.org (3-Benzylphenyl)methanol, with its additional benzyl substituent, is a prime example of how such modifications can lead to unique molecular architectures and functionalities.

Significance of Substituted Benzyl Alcohols in Organic Synthesis Research

Substituted benzyl alcohols are of paramount importance in organic synthesis, serving as versatile building blocks and key intermediates for the preparation of a wide array of more complex molecules. ontosight.ainih.gov Their utility stems from the reactivity of the benzylic hydroxyl group, which can readily undergo various transformations.

The oxidation of benzyl alcohols, for example, is a fundamental reaction in organic chemistry that yields benzaldehydes or benzoic acids, both of which are crucial precursors in the fine chemical, pharmaceutical, and agricultural industries. researchgate.net The selective oxidation of a primary benzyl alcohol to an aldehyde can be challenging as aldehydes are susceptible to further oxidation to carboxylic acids. beilstein-journals.org Consequently, much research has been dedicated to developing mild and selective oxidation methods. beilstein-journals.org

Furthermore, substituted benzyl alcohols are precursors to a variety of esters and ethers used in the soap, perfume, and flavor industries. wikipedia.org In medicinal chemistry, the chiral nature of many substituted benzyl alcohols makes them valuable starting materials for the synthesis of enantiomerically pure pharmaceuticals. nih.gov The stereochemical configuration of a molecule is often critical to its biological activity. nih.gov

Historical Overview of Benzylic Alcohol Transformations

The study of reactions involving benzylic alcohols has a long and rich history in organic chemistry, with many foundational transformations still being actively researched and refined.

Oxidation: The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis. beilstein-journals.org Historically, strong and often toxic oxidizing agents like chromium-based reagents (e.g., pyridinium (B92312) dichromate) and manganese dioxide were commonly used. beilstein-journals.org Over the decades, a significant focus has been on developing more environmentally friendly and selective methods. This has led to the use of hypervalent iodine compounds, molecular oxygen with transition-metal catalysts, and electrochemical oxidation techniques. rsc.orgbeilstein-journals.org For instance, the selective oxidation of benzyl alcohol to benzaldehyde (B42025) can be achieved using various chemical methods by carefully controlling the strength of the oxidants, catalysts, and reaction conditions. rsc.org

Reduction: The reduction of benzylic alcohols to the corresponding alkanes is another important transformation. A method first described over 140 years ago by Kiliani utilized hydriodic acid for this purpose. researchgate.net Modern improvements have made this reaction more applicable to organic synthesis by employing biphasic reaction media. researchgate.net Metal-free deoxygenation methods have also been developed in recent decades. researchgate.net

Etherification: The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a classic method for forming ethers from an alkoxide and an alkyl halide. wikipedia.org This reaction was historically significant as it helped to elucidate the structure of ethers. wikipedia.org While this method is still widely used, particularly for asymmetrical ethers, alternative approaches have been developed. wikipedia.org For instance, iron(III) chloride has been shown to be an effective catalyst for the direct etherification of benzylic alcohols, offering a more environmentally benign route. acs.org More recently, methods using zeolites as catalysts for the etherification of benzyl alcohols have also been developed for industrial applications. google.com

The continuous evolution of these fundamental transformations underscores the enduring importance of benzylic alcohols, including (3-benzylphenyl)methanol, in the landscape of organic chemistry.

Data Tables

Table 1: Properties of (3-Benzylphenyl)methanol

| Property | Value |

|---|---|

| CAS Number | 35714-19-3 bldpharm.com |

| Molecular Formula | C₁₄H₁₄O bldpharm.com |

| Molecular Weight | 198.26 g/mol bldpharm.com |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Storage | Sealed in a dry place at room temperature bldpharm.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (3-Benzylphenyl)methanol |

| 1-(4-chlorophenyl)ethanol |

| 1-(p-tolyl)ethanol |

| 1-mesitylethanol |

| 1-pentanol |

| 4-methyl benzyl alcohol |

| Benzaldehyde |

| Benzene |

| Benzoic acid |

| Benzyl alcohol |

| Diethyl ether |

| Hydriodic acid |

| Iron(III) chloride |

| Manganese dioxide |

| Methanol |

| Pyridinium dichromate |

| Sodium borohydride |

| Water |

Properties

IUPAC Name |

(3-benzylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKVDROBICOSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344524 | |

| Record name | 3-Benzylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35714-19-3 | |

| Record name | 3-Benzylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Benzylphenyl Methanol Derivatives

Oxidation Reactions of Benzylic Alcohols

The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis, yielding valuable aldehydes, ketones, and carboxylic acids. The reactivity of the benzylic C-H bonds is enhanced due to the adjacent aromatic ring, making them susceptible to a variety of oxidizing agents and conditions libretexts.orgmsu.edu.

The selective oxidation of primary benzylic alcohols like (3-benzylphenyl)methanol can be controlled to yield either the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions is crucial for achieving high selectivity. For instance, the oxidation of benzyl (B1604629) alcohol, a model for benzylic alcohols, can be selectively converted to benzaldehyde (B42025) with high yields using various catalytic systems mdpi.com. Over-oxidation to the carboxylic acid can occur, and specific methodologies have been developed to favor the formation of either product mdpi.com.

One approach involves the use of nanomagnetic Fe3O4 catalysts with hydrogen peroxide in water, which has shown high yields and excellent selectivity (>99%) for the aldehyde without significant over-oxidation to the carboxylic acid mdpi.com. In contrast, certain photochemical methods using air or O2 as the oxidant can effectively convert aromatic alcohols into carboxylic acids nih.gov. The reaction often proceeds through an initial transformation to the aldehyde, which is then further oxidized to the acid nih.gov.

| Oxidant/Catalyst System | Target Product | Selectivity | Reference |

| Nanomagnetic Fe3O4 / H2O2 | Aldehyde | >99% for aldehyde | mdpi.com |

| Air/O2 (photochemical) | Carboxylic Acid | High yields for acids | nih.gov |

| Eosin Y (photocatalyst) / O2 | Aldehyde or Ketone | Good functional-group tolerance | organic-chemistry.org |

This table provides a summary of different oxidation systems and their selectivity in converting benzylic alcohols.

Aerobic oxidation, utilizing molecular oxygen as the ultimate oxidant, presents a green and sustainable approach for the transformation of benzylic alcohols. These reactions are often catalyzed by transition metals, such as copper and iron, in conjunction with co-catalysts or mediators researchgate.net. A well-studied system involves the use of a copper(II) catalyst combined with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) researchgate.net. In this system, the active catalytic species are involved in a redox cycle where the alcohol is oxidized, and the catalyst is re-oxidized by molecular oxygen.

Mechanistic studies on the aerobic oxidation of benzyl alcohol catalyzed by cobalt porphyrin have elucidated the involvement of radical species gdut.edu.cn. The proposed mechanism involves the generation of a peroxyl radical from the reaction of an acyl radical with an oxygen molecule. This peroxyl radical then interacts with the cobalt catalyst to form a high-valent cobalt-oxo species, which is responsible for the oxidation of the benzyl alcohol to benzaldehyde gdut.edu.cn. The reaction kinetics often follow a Michaelis–Menten model, indicating the formation of an enzyme-like complex between the catalyst and the alcohol substrate gdut.edu.cn.

The electronic nature of substituents on the aromatic ring significantly influences the rate of oxidation of benzylic alcohols. Electron-donating groups (EDGs) generally enhance the reaction rate, while electron-withdrawing groups (EWGs) tend to decrease it organic-chemistry.org. This effect is attributed to the stabilization of the transition state during the oxidation process.

In photochemical oxidation reactions, benzyl alcohols substituted with electron-donating groups are oxidized to their corresponding acids in high yields nih.gov. Conversely, those with strong electron-withdrawing groups, such as a cyano group, may result in moderate yields nih.gov. This trend is also observed in other oxidation systems. The presence of EDGs increases the electron density at the benzylic position, facilitating the abstraction of a hydride or a hydrogen radical, which is often the rate-determining step in many oxidation mechanisms. Conversely, EWGs decrease the electron density, making the benzylic C-H bond stronger and less susceptible to cleavage.

| Substituent Type | Effect on Oxidation Rate | Example of High Yield | Example of Moderate Yield |

| Electron-Donating Groups (EDG) | Enhances | Benzyl alcohols with EDGs | Not applicable |

| Electron-Withdrawing Groups (EWG) | Reduces | Not applicable | Benzyl alcohol with cyano group |

This table illustrates the general effect of substituent electronic properties on the oxidation of benzylic alcohols.

The application of ultrasound in chemical reactions, known as sonochemistry, can significantly enhance reaction rates and yields. In the context of benzylic alcohol oxidation, ultrasonic irradiation has been shown to be an effective method for promoting the reaction under milder conditions nih.govnih.gov. For instance, the selective oxidation of benzyl alcohol to benzaldehyde can be achieved at room temperature under ultrasonic irradiation using MnFe2O4 nanoparticles as a catalyst and tert-butyl hydroperoxide as the oxidant nih.gov.

Studies have shown that ultrasound can increase the yield of benzaldehyde by up to 45% compared to silent conditions when using hydrogen peroxide and iron sulfate as a green oxidant and catalyst system nih.govresearchgate.net. The mechanism of sonochemical enhancement is often attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, leading to the formation of reactive radical species, such as hydroxyl radicals (•OH) nih.govchemrxiv.org. These radicals can then initiate and propagate the oxidation chain reaction. The effectiveness of ultrasound can be influenced by parameters such as substrate concentration, with a greater impact observed at lower concentrations nih.govresearchgate.net. A patent has been granted for a method of synthesizing benzoic acid compounds from benzyl alcohol compounds using ultrasonic waves to promote air oxidation, highlighting the industrial applicability of this technology google.com.

| Condition | Benzyl Alcohol Conversion | Benzaldehyde Yield | Reference |

| Silent (Argon bubbling) | ~44-59% | 13% (at 571 mM) | nih.gov |

| Ultrasonic (20 kHz) | ~52-67% | 21% (at 571 mM) | nih.gov |

This table compares the conversion and yield of benzyl alcohol oxidation to benzaldehyde with and without ultrasonic assistance, demonstrating the positive effect of ultrasound.

Functional Group Transformations at the Benzylic Position

Beyond oxidation, the hydroxyl group of (3-benzylphenyl)methanol is a versatile handle for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification is a common and important reaction of alcohols, including benzylic alcohols like (3-benzylphenyl)methanol. This transformation involves the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. The Fischer esterification, a classic method, involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid youtube.comyoutube.com. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed youtube.com.

The mechanism of Fischer esterification involves the protonation of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol youtube.comyoutube.com. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester youtube.com.

Alternatively, ester derivatives can be synthesized through the oxidative esterification of benzylic alcohols with another alcohol. For example, the cross-coupling of benzyl alcohol with methanol to produce methyl benzoate can be catalyzed by a Mn-PNN pincer complex researchgate.net. This process involves the initial dehydrogenation of the benzyl alcohol to the corresponding aldehyde, followed by coupling with the alcohol researchgate.net.

Etherification Reactions and Unsymmetrical Ether Synthesis

The synthesis of ethers from benzylic alcohols, including (3-Benzylphenyl)methanol, is a fundamental transformation in organic chemistry. Etherification can proceed through various mechanisms, often involving the activation of the hydroxyl group to facilitate nucleophilic attack by another alcohol molecule.

One common approach is the acid-catalyzed condensation of two alcohol molecules. In this reversible reaction, an acid protonates one alcohol molecule, creating a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the electrophilic carbon and forming a protonated ether, which is subsequently deprotonated to yield the final ether product youtube.com. This method is particularly effective for producing symmetrical ethers.

For the synthesis of unsymmetrical ethers, where two different alcohols are coupled, chemoselectivity becomes a critical challenge to avoid the formation of undesired symmetrical ether by-products. Several strategies have been developed to address this. Iron(II)-catalyzed cross-dehydrative etherification has been shown to be effective for the synthesis of unsymmetrical benzyl ethers from a benzyl alcohol and a wide range of aliphatic alcohols researchgate.net. This method demonstrates high chemoselectivity, with preliminary mechanistic studies suggesting the involvement of a benzylic cation researchgate.net. The use of a pyridine bis-thiazoline ligand with iron(II) chloride has also been reported for the selective synthesis of nonsymmetrical ethers from benzylic alcohols nih.gov.

Another approach involves the use of alkoxyhydrosilanes as mediators for the cross-etherification of a secondary benzyl alcohol with an aliphatic alcohol. This method provides good-to-high yields of unsymmetrical dialkyl ethers and is believed to proceed through the formation of a carbocation derived from the benzyl alcohol nih.gov. Additionally, a chemoselective method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol can convert benzyl alcohols into their corresponding methyl or ethyl ethers, leaving aliphatic and phenolic hydroxyl groups intact. This reaction is thought to proceed via a carbocation intermediate, with DMSO acting as a catalyst organic-chemistry.org.

The reactivity of benzyl alcohols in these reactions is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to stabilize the benzylic carbocation intermediate, thus facilitating the etherification reaction and leading to higher yields nih.govorganic-chemistry.org. Conversely, electron-withdrawing groups can deactivate the alcohol, resulting in lower yields or requiring longer reaction times nih.govorganic-chemistry.org.

Table 1: Selected Methods for Unsymmetrical Ether Synthesis from Benzylic Alcohols

| Catalyst/Mediator | Co-reactant | Key Features |

| Fe(OTf)₂ with pyridine bis-imidazoline ligand | Aliphatic alcohols | High chemoselectivity, mild conditions researchgate.net. |

| Alkoxyhydrosilane | Aliphatic alcohols | Good-to-high yields, involves carbocation intermediate nih.gov. |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO | Methanol or Ethanol | Chemoselective for benzylic alcohols organic-chemistry.org. |

| FeCl₂·4H₂O with pyridine bis-thiazoline ligand | Benzylic alcohols | High selectivity for nonsymmetrical ethers nih.gov. |

Halogenation and Vicinal Halohydrin Formation from Tertiary Benzyl Alcohols

The conversion of alcohols to alkyl halides is a key transformation in organic synthesis. For benzylic alcohols, this can be achieved using various reagents and mechanisms. The reaction of tertiary benzyl alcohols with hydrogen halides typically proceeds through an S(_N)1 mechanism. The first step involves the protonation of the hydroxyl group by the acid, forming a good leaving group (water). Subsequent departure of the water molecule generates a resonance-stabilized benzylic carbocation. Finally, the halide ion acts as a nucleophile and attacks the carbocation to form the benzyl halide libretexts.orglibretexts.orgmasterorganicchemistry.com.

A significant development in the halogenation of tertiary benzyl alcohols is the direct conversion to vicinal halohydrins (compounds containing a halogen and a hydroxyl group on adjacent carbons). This transformation can be efficiently achieved using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), in aqueous media nih.govresearchgate.net. This method is particularly noteworthy for its "green" reaction conditions nih.govresearchgate.net. The proposed mechanism for this reaction involves the initial dehydration of the tertiary benzyl alcohol to form an alkene intermediate. This is followed by an electrophilic addition of the halogen from the N-halosuccinimide to the alkene in the presence of water, which acts as a nucleophile, leading to the formation of the halohydrin nih.govlibretexts.orgmasterorganicchemistry.comlibretexts.org. The efficiency of this reaction in water can be significantly enhanced by the addition of a surfactant like sodium dodecyl sulphate nih.govresearchgate.net.

Table 2: Halogenation of Tertiary Benzyl Alcohols

| Reagent | Product Type | Mechanism | Key Features |

| Hydrogen Halides (HX) | Benzyl Halides | S(_N)1 libretexts.orglibretexts.orgmasterorganicchemistry.com | Involves a resonance-stabilized benzylic carbocation. |

| N-Halosuccinimides (NCS, NBS) in H₂O | Vicinal Halohydrins | Dehydration followed by electrophilic addition nih.gov | "Green" reaction conditions; efficiency improved with surfactants nih.govresearchgate.net. |

Condensation and Oligomerization Reactions

Acid-Promoted Condensation Reactions of Aromatic Alcohols

Acid-catalyzed condensation reactions of aromatic alcohols, such as (3-Benzylphenyl)methanol, are fundamental processes for forming new carbon-carbon bonds. These reactions typically involve the protonation of the alcohol's hydroxyl group by an acid, which then departs as a water molecule to generate a resonance-stabilized benzylic carbocation. This electrophilic carbocation can then react with another nucleophilic aromatic ring, leading to the formation of diarylmethane or more complex structures.

The efficiency of these reactions can be influenced by the choice of acid catalyst. Both Brønsted acids and Lewis acids can be employed. For instance, hafnium(IV) salts have been shown to efficiently catalyze the direct condensation of alcohols researchgate.net. The mechanism of acid-catalyzed aldol condensation, a related reaction, involves the acid activating a carbonyl compound by protonating the oxygen, making the carbonyl carbon a better electrophile for attack by an enol allen.in. Similarly, in the condensation of benzylic alcohols, the acid facilitates the formation of the key benzylic carbocation intermediate.

Formation of Diarylmethane and Triarylmethane Derivatives

The synthesis of diarylmethanes and triarylmethanes from benzylic alcohols is a common outcome of acid-promoted condensation reactions. The formation of diarylmethanes can be achieved through the Friedel-Crafts alkylation of an arene with a benzyl alcohol researchgate.netnih.gov. A highly efficient, solvent-free method for synthesizing diaryl- and triarylmethanes involves the use of P₂O₅ supported on SiO₂ or Al₂O₃ at room temperature researchgate.netajol.info.

Triarylmethanes can also be synthesized from benzylic alcohols through various catalytic systems thieme-connect.comresearchgate.net. A combination of [Ir(COD)Cl]₂ and SnCl₄ has been shown to effectively promote the reaction of arenes and heteroarenes with primary, secondary, and tertiary benzyl alcohols to yield the corresponding diaryl- and triarylmethane derivatives researchgate.net. Palladium-catalyzed Suzuki-Miyaura coupling of benzylic alcohols represents another modern approach to constructing diarylmethanes through benzylic C-O activation rsc.orgnih.gov.

Cyclization Processes in Benzylic Alcohol Chemistry

Under certain conditions, the reactive intermediates generated from benzylic alcohols can undergo intramolecular reactions, leading to the formation of cyclic structures. For instance, the catalytic reaction of specific substituted benzyl alcohols in the presence of an HCl/1,4-dioxane system can lead to cyclooligomerization, forming macrocycles like cyclotriveratrylene acgpubs.orgresearchgate.net. The mechanism for this cyclization involves the initial formation of a benzylic carbocation, which can then react with another molecule of the benzyl alcohol through an electrophilic aromatic substitution. This process can repeat to form a linear trimer, which then undergoes an intramolecular cyclization to produce the macrocycle acgpubs.org. The propensity for cyclization versus linear oligomerization is sensitive to the substitution pattern on the aromatic ring of the benzyl alcohol acgpubs.orgresearchgate.net.

Nucleophilic and Electrophilic Reaction Mechanisms of Benzylic Alcohols

Benzylic alcohols exhibit a rich reactivity profile, participating in both nucleophilic and electrophilic reactions. The hydroxyl group of a benzylic alcohol can act as a nucleophile, for example, in esterification reactions with carboxylic acids patsnap.com. However, the predominant reactivity of benzylic alcohols often involves the hydroxyl group acting as a leaving group in nucleophilic substitution reactions, or the aromatic ring participating in electrophilic substitution.

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the hydroxyl group must first be activated. This is commonly achieved by protonation under acidic conditions, which converts it into a good leaving group (water) libretexts.orglibretexts.org. The subsequent reaction can proceed via an S(_N)1 or S(_N)2 mechanism, depending on the structure of the benzylic alcohol and the reaction conditions. Primary benzylic alcohols tend to react via an S(_N)2 mechanism, while secondary and tertiary benzylic alcohols favor the S(_N)1 pathway due to the formation of a resonance-stabilized benzylic carbocation libretexts.orglibretexts.orgpatsnap.comucalgary.cachemistrysteps.com. The stability of this carbocation is a key factor in the high reactivity of benzylic substrates in unimolecular reactions chemistrysteps.com.

The direct nucleophilic substitution of the hydroxyl group can also be facilitated by Lewis acids or other catalysts. For example, elemental iodine has been shown to catalyze the nucleophilic substitution of benzylic alcohols with various nucleophiles at ambient temperature thieme-connect.com. Nickel-catalyzed cross-coupling reactions have also emerged as powerful methods for the functionalization of benzylic alcohols, proceeding through the activation of the C-O bond acs.orgnih.gov.

Benzylic alcohols can also serve as electrophiles in reactions such as the Friedel-Crafts alkylation of arenes. In this case, the benzylic carbocation generated under acidic conditions acts as the electrophile that attacks the electron-rich aromatic ring of another molecule. A Hammett correlation study of a secondary benzylation with benzyl alcohols catalyzed by a heterobimetallic Ir-Sn complex supported an electrophilic mechanism acs.org.

Table 3: Mechanistic Pathways in Benzylic Alcohol Reactions

| Reaction Type | Mechanism | Key Intermediate | Influencing Factors |

| Nucleophilic Substitution | S(_N)1 | Resonance-stabilized benzylic carbocation | Structure of alcohol (2°, 3°), acidic conditions libretexts.orglibretexts.orgpatsnap.comucalgary.cachemistrysteps.com. |

| Nucleophilic Substitution | S(_N)2 | Pentacoordinate transition state | Structure of alcohol (1°), strong nucleophile patsnap.comucalgary.ca. |

| Electrophilic Aromatic Substitution | Electrophilic addition-elimination | Benzylic carbocation (as electrophile) | Acidic catalyst, electron-rich arene acs.org. |

SN1 and SN2 Substitution Pathways of Hydroxyl Groups

The substitution of the hydroxyl group in (3-benzylphenyl)methanol, a secondary benzylic alcohol, is a pivotal reaction that can proceed through either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway. The preferred mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of the carbocation intermediate.

The benzylic position of (3-benzylphenyl)methanol inherently allows for the stabilization of a potential carbocation intermediate through resonance with the phenyl ring. This stabilization is a key factor that can favor an SN1 pathway. Conversely, as a secondary alcohol, the carbon atom bearing the hydroxyl group is accessible to backside attack by a nucleophile, a prerequisite for the SN2 mechanism.

Mechanistic Dichotomy: SN1 vs. SN2

The competition between the SN1 and SN2 pathways at the benzylic carbon of (3-benzylphenyl)methanol is a subject of detailed mechanistic investigation. The hydroxyl group is a poor leaving group and requires protonation by an acid to form a good leaving group, water.

SN1 Pathway:

In the presence of a weak nucleophile and a polar protic solvent (e.g., water, ethanol), the reaction is more likely to proceed via an SN1 mechanism. The key steps are:

Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group is protonated by an acid to form an oxonium ion.

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary benzylic carbocation. This carbocation is stabilized by resonance, delocalizing the positive charge over the aromatic ring.

Nucleophilic attack: The nucleophile attacks the planar carbocation from either face, leading to a racemic or partially racemized product if the carbon were chiral.

The 3-benzyl substituent is generally considered to be a weakly electron-donating or almost electronically neutral group through inductive effects. Its presence is not expected to significantly enhance or diminish the stability of the carbocation compared to an unsubstituted benzyl alcohol.

SN2 Pathway:

With a strong nucleophile and a polar aprotic solvent (e.g., acetone, DMF), the SN2 mechanism is favored. The steps are:

Protonation of the hydroxyl group: Similar to the SN1 pathway, the hydroxyl group is first protonated.

Concerted backside attack: The strong nucleophile attacks the carbon atom bearing the oxonium ion from the side opposite to the leaving group in a single, concerted step. This leads to an inversion of stereochemistry at the reaction center.

The steric hindrance at the secondary benzylic position of (3-benzylphenyl)methanol is a crucial factor for the SN2 pathway. While more hindered than a primary benzylic alcohol, it is generally still accessible to nucleophilic attack.

Research Findings and Data Analysis

While specific kinetic data for the substitution reactions of (3-benzylphenyl)methanol are not extensively available in the literature, the reactivity can be inferred from studies on similarly substituted benzyl systems. The electronic effect of substituents on the solvolysis rates of benzyl derivatives is often evaluated using Hammett plots, which correlate reaction rates with substituent constants (σ).

For the purpose of illustrating the expected trends, the following hypothetical data table outlines the anticipated relative rates of solvolysis (an SN1 reaction) for benzyl alcohols with different substituents at the meta position, based on their electronic effects.

| Substituent (meta) | Electronic Effect | Expected Relative Rate (k/k₀) |

|---|---|---|

| -OCH₃ | Electron-donating | > 1 |

| -CH₃ | Electron-donating | > 1 |

| -H | Reference | 1 |

| -CH₂Ph (Benzyl) | Weakly electron-donating/neutral | ~ 1 |

| -Cl | Electron-withdrawing | < 1 |

| -NO₂ | Strongly electron-withdrawing | << 1 |

This table is illustrative and based on established principles of physical organic chemistry. The relative rates are qualitative predictions.

In an SN2 reaction, the electronic effects are less pronounced, and steric factors play a more significant role. The rate of an SN2 reaction on a series of meta-substituted benzyl alcohols would be expected to be less sensitive to the electronic nature of the substituent compared to an SN1 reaction.

The choice of nucleophile and solvent dramatically influences the reaction pathway. The following table summarizes the expected major pathway for the substitution of (3-benzylphenyl)methanol under different conditions.

| Nucleophile | Solvent | Expected Major Pathway |

|---|---|---|

| H₂O, ROH (weak) | Polar Protic (e.g., H₂O, Ethanol) | SN1 |

| Cl⁻, Br⁻, I⁻ (in protic solvent) | Polar Protic (e.g., Acetic Acid) | SN1 / SN2 mixture |

| CN⁻, N₃⁻ (strong) | Polar Aprotic (e.g., DMSO, Acetone) | SN2 |

| RS⁻ (strong) | Polar Aprotic (e.g., DMF) | SN2 |

Advanced Catalysis in the Chemistry of 3 Benzylphenyl Methanol and Its Analogues

Heterogeneous Catalysis for Benzylic Transformations

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation and recycling, which are crucial for sustainable industrial processes. In the context of benzylic transformations of (3-benzylphenyl)methanol and its analogues, various solid-supported catalysts have demonstrated high efficacy and selectivity.

Metal and Metal Oxide Nanoparticle Systems (e.g., Pd/AlO(OH), PdOx/CeO2-NR)

Metal and metal oxide nanoparticles are at the forefront of heterogeneous catalysis due to their high surface-area-to-volume ratio and unique electronic properties.

Palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles has been effectively used for the selective oxidation of benzylic alcohols to their corresponding aldehydes. researchgate.netnih.gov Research has shown that commercially available Pd/AlO(OH) (0.5 wt.% Pd, ~3 nm size) can catalyze the oxidation of a variety of benzyl (B1604629) alcohol derivatives with high conversion yields within three hours under mild, solvent-free conditions, using a continuous stream of O₂ and ultrasonic irradiation. researchgate.netnih.gov The basic character of the AlO(OH) support plays an auxiliary role in the reaction. researchgate.net

Table 1: Oxidation of Benzylic Alcohols using Pd/AlO(OH) Nanoparticles

| Substrate | Product | Conversion (%) | Time (h) |

|---|---|---|---|

| Benzyl alcohol | Benzaldehyde (B42025) | >99 | 3 |

| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | >99 | 3 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >99 | 3 |

| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | >99 | 3 |

Reaction conditions: 1 mmol substrate, 25 mg Pd/AlO(OH), 1.5 mmol KOH, ultrasonic conditions, 1 atm O₂.

Palladium oxide supported on ceria nanorods (PdOx/CeO₂-NR) is another robust catalyst for the aerobic, solvent-free oxidation of benzyl alcohol derivatives. mdpi.comresearchgate.netenea.it The strong interaction between palladium oxide and the ceria support enhances the catalytic activity. mdpi.comresearchgate.net Studies have shown that the presence of electron-donating groups on the benzylic ring enhances the reactivity, while electron-withdrawing groups are detrimental to the catalytic activity. mdpi.comenea.it During the reaction, a partial reduction of the metal forms a stable and more reactive Pd(0)/PdOx/CeO₂-NR redox couple. mdpi.com In some systems, protic solvents like ethanol have been shown to significantly enhance the conversion and selectivity. semanticscholar.org

Table 2: Aerobic Oxidation of Benzyl Alcohol Derivatives using PdOx/CeO₂-NR

| Substrate | Conversion (%) | Selectivity (%) to Aldehyde |

|---|---|---|

| Benzyl alcohol | 45 | 92 |

| 4-Methoxybenzyl alcohol | 70 | 86 |

| 4-Methylbenzyl alcohol | 66 | 81 |

| 4-Chlorobenzyl alcohol | 15 | 95 |

Reaction conditions: 5 mmol substrate, 5 mg catalyst, 5 mL/min air flow, 18 h at 100 °C, solvent-free. enea.it

Solid Acid Catalysts (e.g., Montmorillonite, Heteropolyacids)

Solid acid catalysts are widely employed in organic synthesis for their ability to catalyze reactions such as alkylation, acylation, and esterification under heterogeneous conditions.

Montmorillonite, a type of clay, is a versatile and inexpensive solid acid catalyst. mdpi.comresearchgate.net Montmorillonite K-10 has been used to catalyze the synthesis of benzimidazole derivatives from the reaction of o-phenylenediamine and benzaldehyde, demonstrating its utility in facilitating condensation reactions that are analogous to transformations possible with benzylic alcohols. mdpi.com The acidic sites on the montmorillonite surface are crucial for activating the substrates. researchgate.net These clay catalysts can act as both Brønsted and Lewis acids.

Heteropolyacids (HPAs), such as tungstophosphoric acid, supported on materials like K-10 clay, have been investigated for the benzylation of glycerol with benzyl alcohol. mdpi.com A catalyst comprising 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀ on K-10 clay showed a 48% conversion of glycerol with 76% selectivity for mono-benzyl glycerol ether under solvent-free conditions. mdpi.com The nature of the catalyst support plays a decisive role in controlling the reaction equilibrium by adsorbing the water formed during the reaction. mdpi.com In other studies, water-soluble heteropolyacid-based ionic liquids have been shown to be effective catalysts for the oxidation of benzyl alcohol with hydrogen peroxide in an aqueous medium, achieving high conversion and selectivity to benzaldehyde. researchgate.netresearchgate.net

Table 3: Benzylation of Glycerol with Benzyl Alcohol using a Heteropolyacid Catalyst

| Catalyst | Glycerol Conversion (%) | Selectivity to MBGE (%) |

|---|---|---|

| 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | 48 | 76 |

Reaction conditions: 150 °C, 1:3 glycerol to benzyl alcohol mole ratio, 4 h, 0.03 g/cm³ catalyst loading, solvent-free. mdpi.com

Homogeneous Catalysis for Benzylic Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often offers higher activity and selectivity compared to heterogeneous systems. This section explores the application of various homogeneous catalysts in the transformation of benzylic alcohols.

Transition Metal Complexes (e.g., Ir, Au, Fe-based catalysts)

Transition metal complexes are powerful catalysts for a wide range of organic transformations due to their variable oxidation states and ability to coordinate with organic molecules.

Iridium-based catalysts have shown high activity in the oxidation and dehydrogenation of benzylic alcohols. nih.govscispace.combenthamopenarchives.comresearchgate.netnih.gov A graphene oxide-iridium complex has been reported as a robust heterogeneous catalyst for the selective transformation of benzylic alcohols into aromatic aldehydes or ketones under ultrasonication, achieving transfer yields and selectivity up to 99% and 100%, respectively. nih.gov Cationic iridium(I) complexes with N-heterocyclic carbene (NHC) ligands are efficient in the dehydrogenation of benzyl alcohol. scispace.com Furthermore, iridium(III) complexes have been used to catalyze the oxidation of benzyl alcohol to potassium carboxylates with high turnover numbers, reaching up to 40,600 for the conversion of benzyl alcohol to benzoic acid. nih.gov

Gold-based catalysts are known for their unique ability to activate C-H bonds. chemrxiv.orgrsc.orgchemrxiv.orgresearchgate.net Gold(I) catalysts, such as those with JohnPhos ligands, can facilitate divergent benzylic sp³(C-H) functionalization. chemrxiv.orgchemrxiv.org These reactions can proceed via a 1,5-hydride shift from the benzylic position to a gold-activated alkyne, generating a carbocation that can undergo further cyclization. rsc.org The chemoselectivity of these reactions can be influenced by the counter-anion and the electronic properties of the gold carbene intermediate. chemrxiv.org

Iron-based catalysts are attractive due to the low cost and low toxicity of iron. Non-heme iron(III) complexes have been used for the selective oxidation of primary and secondary alcohols to carbonyl compounds using hydrogen peroxide as the oxidant. unimi.it For the oxidation of benzyl alcohol, these catalysts have demonstrated good to excellent selectivities (up to 99%) and conversions (up to 98%). unimi.it Single-atom iron catalysts on N-doped carbon have been developed for the ammoxidation of alcohols to nitriles, where the catalytic oxidation of benzyl alcohol to benzaldehyde is the rate-limiting step. nih.gov Supported bimetallic Pd-Fe catalysts have also shown enhanced activity in the selective oxidation of benzyl alcohol to benzaldehyde via the in situ production of H₂O₂. acs.org

Table 4: Homogeneous Iron-Catalyzed Oxidation of Benzyl Alcohol

| Catalyst | Ligand | Conversion (%) | Selectivity to Benzaldehyde (%) |

|---|---|---|---|

| [Fe(III)(Br)₂(Pc-L)]Br | Pyridine-containing macrocycle | 98 | 99 |

Reaction conditions: Catalyst, benzyl alcohol, H₂O₂, acetonitrile. unimi.it

Lewis and Brønsted Acid-Catalyzed Reactions

Acid catalysis plays a fundamental role in a variety of organic transformations involving alcohols.

Lewis acid catalysis facilitates reactions by accepting an electron pair, thereby activating the substrate. Various Lewis acids, including FeCl₃·6H₂O and Zn(OTf)₂, have been used to catalyze the direct cyanation of benzylic alcohols. mdpi.com Tin(II) triflate has been shown to be an efficient catalyst for the N-alkylation of anilines with benzylic alcohols. researchgate.net The combination of a weak Lewis acid (LiCl) and a weak Brønsted acid (hexafluoroisopropanol) can efficiently promote the Friedel-Crafts reaction of electron-rich aromatic compounds with ethyl glyoxylate, a reaction type applicable to benzylic alcohols. organic-chemistry.org

Brønsted acid catalysis involves the donation of a proton to activate the substrate. Surfactant-type Brønsted acids like dodecylbenzenesulfonic acid (DBSA) have been used to catalyze the dehydrative nucleophilic substitution of benzyl alcohols in water with various nucleophiles. nih.gov A deep eutectic solvent with strong Brønsted acidity, prepared from choline chloride and trifluoromethanesulfonic acid, has demonstrated excellent performance in the benzylation of arenes with benzyl alcohol. researchgate.net The synergism between Brønsted and Lewis acid sites can significantly improve the performance of catalysts in benzylation processes. researchgate.net

Biocatalysis and Chemoenzymatic Systems

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. Chemoenzymatic systems combine the advantages of both chemical and biological catalysis.

The enzymatic synthesis of esters from benzyl alcohol and its derivatives has been achieved through transesterification with vinyl acetate (B1210297) using Candida antarctica lipase (B570770) B. mdpi.com The conversion yields are dependent on the structure of the alcohol, with benzyl acetate being formed in approximately 90% yield. mdpi.com

Chemoenzymatic cascades have been developed for the enantioselective hydroxylation and amination of benzylic C-H bonds. nih.gov One such system combines an artificial peroxygenase with single-atom cobalt sites for the oxidation of aromatic alkanes to ketones, which are then reduced by enantiocomplementary ketoreductases to produce chiral alcohols. nih.gov Another approach combines photoredox catalysis for C-H oxidation with enzymatic reduction in a single flask to produce enantiomerically enriched benzylic alcohols. nih.gov This strategy allows for direct C-H hydroxylation with broad reactivity and high enantioselectivity. nih.gov

Lipase-Mediated Transesterification and Esterification

Lipases are versatile enzymes that function effectively in non-aqueous environments, where they can catalyze reactions such as esterification and transesterification instead of their natural function of fat hydrolysis. researchgate.netnih.gov These biocatalytic reactions are gaining attention for the synthesis of various esters due to their high selectivity (regio- and enantioselectivity), mild reaction conditions, and reduced environmental impact. nih.gov

The kinetics of lipase-catalyzed transesterification often follow a Ping-Pong Bi-Bi mechanism. nih.govnih.gov In this two-step process, the first substrate (an acyl donor) binds to the enzyme, and an acyl-enzyme intermediate is formed with the release of the first product (e.g., an alcohol). Subsequently, the second substrate (the alcohol to be acylated, such as (3-benzylphenyl)methanol) binds to the intermediate, leading to the formation of the final ester product and regeneration of the enzyme. researchgate.net

Commonly used lipases for these transformations include immobilized Candida antarctica lipase B (CALB), often available commercially as Novozym 435, which is known for its broad substrate specificity and high efficiency in organic media. jocpr.comresearchgate.net The choice of solvent can significantly influence reaction rates and equilibrium conversion, with hydrophobic solvents generally being preferred to maintain enzyme activity. nih.gov

In the context of (3-benzylphenyl)methanol, lipase-catalyzed esterification with a suitable acyl donor, such as a fatty acid, would yield the corresponding ester. Similarly, transesterification, often employing a vinyl ester as the acyl donor to drive the reaction forward, can produce esters of (3-benzylphenyl)methanol. researchgate.net These enzymatic methods provide a chemoselective route to acylate the hydroxyl group without affecting other parts of the molecule. nih.gov

Table 1: Key Parameters in Lipase-Catalyzed Esterification/Transesterification

| Parameter | Description | Significance |

| Enzyme | Type and form of lipase (e.g., immobilized CALB). | Determines selectivity, activity, and stability. Immobilization facilitates reuse. nih.gov |

| Acyl Donor | Fatty acid, ester (e.g., vinyl acetate), or triglyceride. | Influences reaction equilibrium and rate. Vinyl esters can lead to near-irreversible reactions. researchgate.net |

| Solvent | Organic solvent (e.g., hexane, toluene) or solvent-free system. | Affects enzyme conformation, activity, and substrate solubility. nih.gov |

| Temperature | Reaction temperature (typically 30-60 °C). | Balances reaction rate and enzyme stability. |

| Water Content | Amount of water in the reaction medium. | A minimal amount of water is essential for enzyme activity, but excess water can promote hydrolysis. mdpi.com |

Integrated Photoredox/Enzymatic Catalysis for C–H Hydroxylations

A novel strategy for the functionalization of C–H bonds involves the integration of photoredox catalysis with enzymatic catalysis. nih.govcncb.ac.cn This dual-catalytic system enables the direct hydroxylation of benzylic C–H bonds, which are present in analogues of (3-benzylphenyl)methanol, to produce valuable chiral alcohols with high enantioselectivity. nih.gov Such transformations are of significant interest as they can streamline synthetic routes to complex molecules. nih.govnih.gov

The process typically involves a single-flask system where a photoredox catalyst, upon light absorption, initiates the oxidation of a benzylic C–H bond. acs.org This leads to the formation of a ketone intermediate. chemistryviews.org Subsequently, a ketoreductase (KRED) enzyme, along with a hydride donor like isopropyl alcohol, reduces the ketone to the corresponding alcohol with high stereocontrol. chemistryviews.org This chemoenzymatic cascade allows for the conversion of an unreactive C–H bond into a chiral hydroxyl group under mild conditions. chemistryviews.org

This methodology has been successfully applied to a broad range of substrates containing benzylic C–H bonds, affording enantiomerically enriched benzylic alcohols. nih.gov The synergy between the photocatalyst's ability to activate strong C–H bonds and the enzyme's ability to enforce stereoselectivity provides a powerful tool for oxidative transformations. nih.govcncb.ac.cn

Table 2: Components of Integrated Photoredox/Enzymatic C–H Hydroxylation

| Component | Role | Example |

| Photocatalyst | Absorbs light and initiates the C–H oxidation process. | Acridinium salts or other organic dyes. acs.org |

| Oxidant | Terminal oxidant for the photocatalytic cycle. | Molecular oxygen (O₂). chemistryviews.org |

| Enzyme | Stereoselectively reduces the ketone intermediate. | Ketoreductase (KRED). chemistryviews.org |

| Hydride Source | Provides the hydride for the enzymatic reduction. | Isopropyl alcohol. chemistryviews.org |

| Substrate | Molecule containing the target benzylic C–H bond. | Analogues of (3-benzylphenyl)methanol. |

Optimization of Catalytic Conditions and Catalyst Characterization

The performance of any catalytic system is highly dependent on the reaction conditions and the intrinsic properties of the catalyst. Therefore, optimization of these parameters and thorough characterization of the catalytic materials are crucial for developing efficient and robust processes.

Reaction Under Solvent-Free Conditions and Ultrasonic Assistance

Conducting enzymatic reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and simplifies downstream processing. nih.gov For lipase-catalyzed reactions, such as the esterification of (3-benzylphenyl)methanol, eliminating the organic solvent can lead to higher volumetric productivity.

The application of ultrasound irradiation has emerged as an effective technique to enhance the rate of enzymatic reactions. tandfonline.comtandfonline.com Ultrasound promotes mass transfer by generating cavitation, which involves the formation, growth, and collapse of bubbles in the liquid medium. nih.govresearchgate.net This phenomenon can reduce mass transfer limitations between the enzyme (often in a solid, immobilized form) and the liquid substrates, thereby increasing the reaction rate. nih.gov Studies have shown that ultrasound can significantly shorten the time required for lipase-catalyzed synthesis of esters compared to conventional mechanical shaking. tandfonline.com

The optimal conditions for an ultrasound-assisted reaction, including enzyme loading, substrate molar ratio, and ultrasonic power and frequency, must be carefully determined to maximize yield and avoid potential enzyme deactivation. nih.govtandfonline.com

Catalytic Performance Metrics: Turnover Numbers and Frequencies

To quantitatively evaluate and compare the efficiency of catalysts, specific performance metrics are used. The most common are the Turnover Number (TON) and Turnover Frequency (TOF).

In the context of organometallic and general catalysis, the Turnover Number (TON) represents the total number of moles of substrate that one mole of the catalyst can convert into product before it becomes deactivated. wikipedia.org A higher TON indicates a more stable and active catalyst.

TON = (moles of product) / (moles of catalyst)

The Turnover Frequency (TOF) is the turnover per unit of time, essentially representing the rate of the catalytic reaction per active site. It is expressed in units of inverse time (e.g., s⁻¹). wikipedia.org

TOF = TON / time

In enzymology, the equivalent of TOF is the catalytic constant, k_cat , also referred to as the turnover number. It represents the maximum number of substrate molecules converted to product per active site per unit time when the enzyme is saturated with the substrate. wikipedia.org These metrics are essential for assessing the economic viability and efficiency of a catalytic process involving (3-benzylphenyl)methanol.

Advanced Characterization of Catalytic Materials (e.g., XRD, SEM, TEM, XPS, H₂-TPR)

A deep understanding of the physical and chemical properties of a catalyst is fundamental to explaining its performance and for rational catalyst design. A suite of advanced characterization techniques is employed for this purpose.

X-ray Diffraction (XRD): This technique is used to determine the crystalline structure and phase composition of a catalyst. It can identify the crystal phases present and provide information on crystallite size. nih.govmdpi.com

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and topography of the catalyst material, revealing details about particle shape and size distribution. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers even higher magnification than SEM, allowing for the visualization of the internal structure, particle size, and dispersion of active components within the catalyst support. ccsenet.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation states of the elements on the catalyst's surface. ccsenet.orgmdpi.com This is vital for understanding the nature of the active sites.

Hydrogen-Temperature Programmed Reduction (H₂-TPR): H₂-TPR is used to study the reducibility of metal oxide catalysts. By monitoring the consumption of hydrogen as the temperature is increased, it provides information about the nature of the metal species and their interaction with the support, which is critical for catalysts used in reduction reactions. nih.govresearchgate.net

By combining these techniques, researchers can establish structure-activity relationships, which are key to optimizing catalyst performance for reactions involving (3-benzylphenyl)methanol and its analogues.

Theoretical and Computational Chemistry Studies of 3 Benzylphenyl Methanol Systems

Quantum Chemical Methodologies

The foundation of computational studies on systems like (3-benzylphenyl)methanol lies in quantum chemical methodologies, which use the principles of quantum mechanics to calculate molecular properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a system based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a range of applications, from structural calculations to reaction dynamics. Various functionals, such as B3LYP and M06-L, are employed within DFT to approximate the exchange-correlation energy, a key component of the total energy calculation nih.govresearchgate.net. For instance, DFT has been successfully used to calculate the structural and energetic data for the oxidation of the parent compound, benzyl (B1604629) alcohol, on manganese oxide clusters nih.gov.

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data for simplification. These methods are often more computationally intensive but can provide highly accurate results. Møller–Plesset perturbation theory of the second order (MP2) is one such method that improves upon the basic Hartree-Fock approach by including electron correlation effects. It has been effectively used to explore the potential energy surface of benzyl alcohol missouri.edu. Time-dependent DFT (TD-DFT) is an extension of DFT used to investigate excited states and predict electronic spectra.

A critical step in computational chemistry is geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule. This procedure is used to determine the stable structures of reactants, products, and any intermediates that form during a reaction. The process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached missouri.edu. For reaction mechanism studies, it is also crucial to locate transition state structures, which are first-order saddle points on the potential energy surface connecting reactants and products nih.gov. Analysis of the electronic structure at these optimized geometries reveals details about charge distribution, bond orders, and molecular orbitals, providing a comprehensive picture of the molecule's electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species youtube.comyoutube.com.

The HOMO is the highest energy orbital containing electrons and acts as an electron donor. Its energy level relates to the molecule's ionization potential, and its spatial distribution indicates the most likely sites for electrophilic attack youtube.com.

The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. Its energy relates to the electron affinity, and its distribution highlights the probable sites for nucleophilic attack youtube.com.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. Introducing substituent groups, such as the benzyl group in (3-benzylphenyl)methanol, alters the energy levels and densities of these frontier orbitals, thereby tuning the molecule's reactivity rsc.org. FMO analysis is a powerful predictive tool in organic chemistry, helping to explain reaction outcomes and guide the design of new molecules rsc.orgnih.gov. Dual descriptor approaches further refine this analysis by identifying sites that are simultaneously nucleophilic and electrophilic.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a reaction can be constructed. This allows for the determination of activation energies (energy barriers) and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics osti.gov.

For example, studies on the oxidation of benzyl alcohol over palladium nanoparticles have utilized microkinetic modeling to understand the formation of six different products, including benzaldehyde (B42025), toluene (B28343), and benzoic acid osti.gov. This modeling identified the most kinetically significant steps and extracted key activation energies, demonstrating the power of computational methods to unravel complex reaction networks osti.gov.

| Reaction Step | Description | Activation Energy (Ea) |

|---|---|---|

| Step 2 | Alcohol Dissociation | 57.9 kJ/mol |

| Step 5 | Alkyl Hydrogenation | 129 kJ/mol |

| Step 6 | Reaction of Alkyl Species with Alkoxy Species | 175 kJ/mol |

This type of analysis, when applied to (3-benzylphenyl)methanol, could elucidate how the benzyl substituent influences reaction pathways and product selectivity in processes like oxidation or esterification.

Conformational Analysis and Intermolecular/Intramolecular Interactions

Molecules like (3-benzylphenyl)methanol are not rigid but exist as an ensemble of different spatial arrangements, or conformers, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. Computational studies on the parent benzyl alcohol molecule have revealed that it is highly flexible, with several low-energy conformers missouri.edu.

The orientation of the hydroxymethyl (-CH2OH) group relative to the benzene (B151609) ring is a key conformational feature. Studies using ab initio methods have identified exo and endo minimum energy structures, with the barriers to their interconversion being very low (less than 3 kcal/mol), making the entire conformational space easily accessible at room temperature missouri.edu. Gas-phase studies have determined that the minimum energy conformation involves the -CH2OH group being oriented perpendicularly to the plane of the aromatic ring dtic.mil.

Intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the π-electron system of the benzene ring, play a significant role in stabilizing certain conformations scispace.com. In the solid state, intermolecular hydrogen bonds become dominant, leading to a greater variety of observed conformations missouri.edu.

| Conformer | Description | Relative Free Enthalpy (kcal/mol) at MP2(full)/6-31G* level |

|---|---|---|

| Endo | OH proton points toward the phenyl ring | 0.00 |

| Exo | OH proton points away from the phenyl ring | 0.48 |

| Transition State (TS) | For Endo/Exo interconversion | 1.11 |

For (3-benzylphenyl)methanol, a similar analysis would need to account for the additional conformational freedom introduced by the second benzyl group and its potential interactions with the hydroxymethyl group and the first phenyl ring.

Prediction of Reactivity, Regioselectivity, and Enantioselectivity based on Electronic and Steric Effects

Reactivity : The HOMO-LUMO gap is a primary indicator of reactivity. A smaller gap suggests the molecule is more polarizable and more likely to react.

Regioselectivity : The distribution of electron density, electrostatic potential, and the frontier molecular orbitals can predict which site on a molecule is most likely to be attacked by a reagent. For example, in an electrophilic aromatic substitution reaction on (3-benzylphenyl)methanol, computational analysis of the HOMO density on the aromatic rings would indicate the most nucleophilic positions and thus the most likely sites of substitution.

Enantioselectivity : For reactions involving chiral centers, computational modeling can be used to calculate the energies of the transition states leading to different stereoisomers. The difference in these activation energies can predict which enantiomer or diastereomer will be formed in excess.

Steric effects are also crucial. The bulkiness of substituents can block access to certain reactive sites. In (3-benzylphenyl)methanol, the large benzyl group at the meta position will exert significant steric hindrance, influencing the approach of reagents to nearby positions on the phenyl ring and the hydroxymethyl group. Quantitative Structure-Activity Relationship (QSAR) studies on related benzyl derivatives have shown that bulky groups can either increase or decrease biological activity depending on their position, highlighting the importance of steric factors .

Spectroscopic Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 3-Benzylbenzyl alcohol. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy is used to identify the types and number of hydrogen atoms. In this compound, the spectrum would exhibit several key signals:

A singlet for the two benzylic protons of the -CH₂OH group.

A singlet for the two methylene (B1212753) bridge protons (-CH₂-).

A complex multiplet pattern in the aromatic region corresponding to the nine protons on the two phenyl rings.

A broad singlet for the hydroxyl (-OH) proton, which can exchange with deuterated solvents, causing it to disappear from the spectrum—a useful diagnostic test. youtube.com

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. Key resonances would include:

A signal for the benzylic carbon of the -CH₂OH group.

A signal for the methylene bridge carbon (-CH₂-).

Multiple signals in the aromatic region for the twelve carbons of the phenyl rings. Due to symmetry, some carbons may be chemically equivalent and produce a single signal.

In practice, NMR is also a powerful tool for monitoring the progress of reactions, such as the synthesis of this compound from 3-benzylbenzaldehyde (B1282234) or its oxidation to the corresponding aldehyde. By taking spectra of the reaction mixture over time, researchers can observe the disappearance of reactant signals and the concurrent appearance of product signals, allowing for the determination of reaction kinetics and conversion rates. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Data are typical ranges for similar structural motifs and may vary based on solvent and experimental conditions.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Hydroxyl Proton (-OH ) | ¹H | 1.5 - 4.0 | Broad Singlet |

| Methylene Bridge Protons (-C H₂-) | ¹H | ~4.0 | Singlet |

| Benzylic Alcohol Protons (-C H₂OH) | ¹H | ~4.6 | Singlet |

| Aromatic Protons (Ar-H ) | ¹H | 7.0 - 7.4 | Multiplet |

| Methylene Bridge Carbon (-C H₂-) | ¹³C | ~42 | - |

| Benzylic Alcohol Carbon (-C H₂OH) | ¹³C | ~65 | - |

| Aromatic Carbons (Ar-C ) | ¹³C | 125 - 142 | - |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum provides clear evidence for its key functional groups:

O-H Stretch: A prominent, strong, and broad absorption band typically appears in the region of 3200–3600 cm⁻¹. researchgate.net The broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different alcohol molecules. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the two -CH₂- groups appears as sharper bands just below 3000 cm⁻¹. researchgate.net

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several moderate to weak absorptions in the 1450–1600 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol group is typically found in the 1000–1100 cm⁻¹ range. researchgate.net

IR spectroscopy is also valuable for studying hydrogen bonding. The position and shape of the O-H band can provide information about the strength and nature of these interactions. In reaction monitoring, the disappearance of a carbonyl (C=O) band (around 1700 cm⁻¹) from a starting aldehyde and the appearance of the broad O-H band would clearly indicate the reduction to this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-O Stretch | Primary Alcohol | 1000 - 1100 | Strong |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. When coupled with Gas Chromatography (GC), it becomes a powerful tool (GC-MS) for separating, identifying, and quantifying components in a mixture. jmchemsci.com

For this compound (Molecular Weight: 198.25 g/mol ), the mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A peak at m/z = 198, corresponding to the intact ionized molecule.

Key Fragmentation Peaks: The molecule would likely fragment in predictable ways upon ionization. Common fragments for benzylic alcohols include:

Loss of a hydroxyl radical (-OH), leading to a peak at m/z = 181 ([M-17]⁺).

Loss of the hydroxymethyl group (-CH₂OH), resulting in a peak at m/z = 167 ([M-31]⁺).

Cleavage of the bond between the methylene bridge and a phenyl ring, potentially forming a benzyl (B1604629) cation (C₇H₇⁺) at m/z = 91, which can rearrange to the very stable tropylium (B1234903) ion. This is often a prominent peak for compounds containing a benzyl group. ucalgary.ca

A fragment corresponding to the phenylmethylol cation ([C₆H₅CH₂OH]⁺) at m/z = 108 or a related fragment at m/z = 107 from the loss of a hydrogen atom. ucalgary.castackexchange.com

GC-MS is routinely used in academic research to assess the purity of synthesized this compound and to identify byproducts in the reaction mixture. The retention time from the GC provides a measure of the compound's identity, while the mass spectrum confirms its structure and molecular weight. rsc.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Formula |

| 198 | Molecular Ion (M⁺) | [C₁₄H₁₄O]⁺ |

| 181 | Loss of -OH | [C₁₄H₁₃]⁺ |

| 167 | Loss of -CH₂OH | [C₁₃H₁₁]⁺ |

| 107 | Loss of benzyl group | [C₇H₇O]⁺ |

| 91 | Benzyl or Tropylium Cation | [C₇H₇]⁺ |

X-ray Diffraction (XRD) for Crystalline Structure and Catalyst Phase Purity Analysis

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. While this compound is often a liquid or low-melting solid at room temperature, XRD is critically important for characterizing the solid heterogeneous catalysts frequently used in its synthesis or conversion.

In the context of catalytic reactions involving this compound, such as its oxidation to 3-benzylbenzaldehyde, XRD is used to:

Identify Crystalline Phases: Determine the chemical composition and crystal structure of the catalyst material (e.g., identifying phases like TiO₂ anatase vs. rutile, or specific metal oxides).

Determine Catalyst Purity: Confirm that the desired catalytic phase has been synthesized without significant crystalline impurities.

Measure Crystallite Size: The broadening of XRD peaks can be used, via the Scherrer equation, to estimate the average size of the catalyst nanocrystallites. This is crucial as particle size can significantly impact catalytic activity. researchgate.net

Analyze Catalyst Supports: Characterize the structure of support materials like zeolites, alumina, or silica, on which active metal nanoparticles are often dispersed.

For example, in a study of benzyl alcohol oxidation using a palladium-bismuth alloy catalyst, XRD would be used to confirm the formation of the specific alloy phase and to analyze its crystalline structure. mdpi.com

Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)) for Nanomaterial Characterization

Electron microscopy techniques are vital for visualizing the morphology and structure of catalyst materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the direct visualization of individual catalyst nanoparticles. It is an essential tool for:

Determining Particle Size and Distribution: TEM images allow for the precise measurement of nanoparticle diameters and the assessment of the particle size distribution, which is a critical factor in catalytic performance.

Visualizing Particle Shape: The shape of nanoparticles (e.g., spherical, cubic, rod-like) can be determined.

Assessing Nanoparticle Dispersion: TEM can show how well the active metal nanoparticles are distributed across the surface of a support material. Good dispersion is often key to high catalytic activity.

Identifying Crystal Lattice Fringes: High-resolution TEM (HR-TEM) can even resolve the atomic lattice planes within a single nanoparticle, providing information about its crystallinity and orientation. mdpi.com

In studies involving the catalytic conversion of this compound, SEM and TEM are used to correlate the physical characteristics of the catalyst (e.g., small, well-dispersed metal nanoparticles) with its observed activity and selectivity.

Surface-Sensitive Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Chemisorption Studies) for Catalyst Surface Analysis

The surface of a heterogeneous catalyst is where the chemical reaction occurs. Therefore, techniques that specifically probe the surface are crucial for understanding catalytic mechanisms.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS provides information about the elemental composition and, critically, the chemical and electronic state of the elements on the catalyst's surface. By analyzing the binding energies of core-level electrons, XPS can distinguish between different oxidation states of a metal. For instance, in a palladium-catalyzed oxidation of this compound, XPS can determine the ratio of metallic palladium (Pd⁰) to oxidized palladium (Pd²⁺) on the surface, which can be directly related to the catalyst's activity. acs.org It can also detect changes in the catalyst surface that occur during the reaction. mdpi.com

Chemisorption Studies: This technique is used to measure the number of active sites on a catalyst's surface. A probe molecule (like H₂, CO, or O₂) that is known to adsorb (chemisorb) specifically onto the active metal sites is pulsed over the catalyst. By measuring the amount of gas consumed, the active metal surface area, metal dispersion, and active particle size can be calculated. This information is fundamental for determining the intrinsic activity of a catalyst, often expressed as a turnover frequency (TOF).

Together, these surface-sensitive techniques provide indispensable data for designing more efficient and selective catalysts for reactions involving compounds like this compound.

Advanced Research Applications and Potentials of 3 Benzylphenyl Methanol and Its Derivatives

Role as an Intermediate in the Synthesis of Complex Organic Molecules

In organic synthesis, benzyl (B1604629) alcohols are foundational intermediates and protecting groups. The hydroxyl group of (3-Benzylphenyl)methanol can be readily converted into a variety of other functional groups, making it a valuable building block for more complex molecular architectures. Like other benzyl alcohols, it serves as a precursor to a wide range of esters and ethers used in numerous industries. wikipedia.orgnbinno.com The benzyl group itself is often used as a protecting group in multi-step syntheses, particularly for alcohols and carboxylic acids, due to its stability under various reaction conditions and its ease of removal via mild hydrogenolysis. wikipedia.orgorganic-chemistry.org

The specific structure of (3-Benzylphenyl)methanol offers a unique combination of steric and electronic properties that can be leveraged in the rational design and synthesis of bioactive molecules and functional materials. nih.gov The additional benzyl substituent can influence the reactivity of the benzylic alcohol and provide a site for further functionalization, enabling the construction of intricate three-dimensional structures. Its derivatives are investigated for applications ranging from pharmaceuticals to specialized polymers. For instance, benzylic compounds with specific substitutions are explored as protecting reagents in complex procedures like peptide synthesis. google.com

Below is a table of representative reactions that highlight the utility of the benzyl alcohol functional group, which is central to the role of (3-Benzylphenyl)methanol as a synthetic intermediate.

| Reaction Type | Reagents | Product Class | Significance in Synthesis |

| Esterification | Carboxylic Acid | Benzyl Ester | Creation of fragrances, plasticizers, and protecting groups. wikipedia.orgnbinno.com |

| Etherification | Alcohol, Acid/Base Catalyst | Benzyl Ether | Formation of stable protecting groups for hydroxyl functions. organic-chemistry.org |

| Oxidation | Mild Oxidizing Agent | Benzaldehyde (B42025) | Synthesis of aldehydes for use in C-C bond formation and other transformations. |

| Halogenation | Halogenating Agent (e.g., SOCl₂) | Benzyl Halide | Production of reactive intermediates for nucleophilic substitution reactions. |

| Ritter Reaction | Nitrile, Acid Catalyst | N-Benzylamide | A method for forming C-N bonds, useful in synthesizing amides. wikipedia.org |

Emerging Applications in Materials Conservation Chemistry

The field of art conservation requires highly specialized materials that can treat and preserve cultural heritage without causing damage. Solvents and cleaning agents are critical tools, but their use is often a delicate balance between efficacy and the potential for irreversible harm to the artwork. Research into benzyl alcohol and its derivatives has opened new avenues for safer and more controlled conservation treatments. wikipedia.org

Standard solvents can be overly aggressive, causing swelling, leaching, or dissolution of original paint layers during the removal of varnish or overpaint. nih.gov To address this, researchers are developing "chemically tailored" cleaning agents by modifying the core structure of effective solvents like benzyl alcohol. This approach aims to fine-tune the solvent's activity, enhancing its selectivity for the unwanted layer while minimizing interaction with the original artwork.